Home > Products > Screening Compounds P69682 > 1-Methyl-4-benzimidazolecarboxylic Acid
1-Methyl-4-benzimidazolecarboxylic Acid - 672957-92-5

1-Methyl-4-benzimidazolecarboxylic Acid

Catalog Number: EVT-2796165
CAS Number: 672957-92-5
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloromethyl-1-methyl-1H-benzimidazole-5-carboxylic Acid

  • Compound Description: This compound is a key intermediate in the synthesis of dabigatran etexilate, a thrombin inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. [, ]

N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate

  • Compound Description: This compound is another important intermediate in the synthesis of dabigatran etexilate. [, ]

2-[Methoxycarbonyl(4-methoxyphenyl) methylsulfanyl]-1H-benzimidazole-4-carboxylic Acid Amide (KR-33889)

  • Compound Description: KR-33889 is a novel and orally active poly(ADP-ribose) polymerase (PARP) inhibitor. Studies showed that KR-33889 displayed protective effects against cardiac ischemia-reperfusion injury in both in vitro and in vivo models. []

2-[Carboxy(4-methoxyphenyl)methylsulfanyl]-1H-benzimidazole-4-carboxylic Acid Amide (KR-34285)

  • Compound Description: KR-34285 is the major metabolite of KR-33889. While it shares a similar pharmacological profile with KR-33889, it exhibits weaker potency in inhibiting PARP activity and protecting against cardiac injury. []

2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974)

  • Compound Description: CV-11974 is a potent and long-acting angiotensin II receptor antagonist. Preclinical studies highlighted its potential as an antihypertensive agent, demonstrating significant blood pressure reduction in various hypertensive rat models. [, , ]

(±)-1-(cyclohexyloxycarbonyloxy)-ethyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylate (TCV-116)

  • Compound Description: TCV-116 serves as the prodrug of CV-11974, designed for improved pharmacokinetic properties. Upon administration, TCV-116 is metabolized in vivo to release the active compound CV-11974, exerting its angiotensin II receptor antagonist effects. [, , ]

2-Ethyoxyl-1-{[2'-(5-carbonyl-4,5-dihydro-1,2,4-oxadiazole-3-yl) xenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic Acid (Azilsartan)

  • Compound Description: Azilsartan is a non-peptide angiotensin II receptor antagonist, primarily used in managing hypertension. It functions by selectively blocking the AT1 receptor subtype, thereby inhibiting the renin-angiotensin-aldosterone system. []
Overview

1-Methyl-4-benzimidazolecarboxylic acid is a compound featuring a benzimidazole ring, which is an important structural motif in various pharmaceutical and chemical applications. This compound is characterized by the presence of a carboxylic acid group and a methyl substituent on the benzimidazole framework. Its chemical formula is C10H10N2O2C_{10}H_{10}N_2O_2, and it plays a crucial role as an intermediate in the synthesis of various bioactive compounds, particularly in the pharmaceutical industry.

Source and Classification

1-Methyl-4-benzimidazolecarboxylic acid can be derived from various synthetic routes involving benzimidazole derivatives. The compound belongs to the class of benzimidazolecarboxylic acids, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis Analysis

Methods

The synthesis of 1-methyl-4-benzimidazolecarboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. A common method employs p-toluenesulfonic acid as a catalyst to facilitate the reaction.

Technical Details:

  1. Starting Materials: The reaction usually starts with o-phenylenediamine and a suitable carboxylic acid.
  2. Reaction Conditions: The mixture is refluxed in a polar solvent such as toluene or dimethylformamide.
  3. Characterization: The products are characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the desired compound .
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-4-benzimidazolecarboxylic acid features a benzimidazole ring fused with a carboxylic acid group at one position and a methyl group at another. This configuration contributes to its chemical properties and reactivity.

Data

  • Molecular Formula: C10H10N2O2C_{10}H_{10}N_2O_2
  • Molecular Weight: 194.20 g/mol
  • Structural Representation:
    C7H6N2+COOH1 Methyl 4 benzimidazolecarboxylic Acid\text{C}_7\text{H}_6\text{N}_2+\text{COOH}\rightarrow \text{1 Methyl 4 benzimidazolecarboxylic Acid}
Chemical Reactions Analysis

Reactions

1-Methyl-4-benzimidazolecarboxylic acid can undergo various chemical reactions typical for carboxylic acids, including esterification, amidation, and decarboxylation.

Technical Details:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Amidation: Reaction with amines to form amides.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield 1-methylbenzimidazole.
Mechanism of Action

The mechanism of action for compounds derived from 1-methyl-4-benzimidazolecarboxylic acid largely depends on their biological targets. For instance, derivatives of this compound have been shown to inhibit specific enzymes or interact with cellular receptors.

Process:

  1. Binding Interaction: The carboxylic acid moiety may facilitate binding to target proteins.
  2. Biological Response: This binding can trigger downstream signaling pathways leading to therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary depending on purity but generally falls within the range of 150-160 °C.

Chemical Properties

  • Solubility: Soluble in polar solvents such as methanol and ethanol but less soluble in non-polar solvents.
  • Stability: Generally stable under normal conditions but may decompose under extreme heat or acidic conditions.
Applications

1-Methyl-4-benzimidazolecarboxylic acid has several scientific uses:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive agents like telmisartan.
  • Research Applications: Used in studies exploring new therapeutic agents due to its biological activity against various diseases.

This compound exemplifies the versatility of benzimidazole derivatives in medicinal chemistry, showcasing their potential for developing new drugs targeting multiple biological pathways.

Synthetic Methodologies and Optimization

The synthesis of 1-methyl-4-benzimidazolecarboxylic acid, a versatile benzimidazole derivative, employs diverse synthetic strategies focusing on efficiency, selectivity, and environmental sustainability. Recent advances have significantly improved traditional routes through innovative catalytic systems and energy-efficient techniques.

Microwave-Assisted Cyclocondensation Strategies

Microwave irradiation has revolutionized the synthesis of benzimidazole cores, offering dramatic reductions in reaction times (from hours to minutes) and substantial yield improvements compared to conventional heating methods. This technique enables precise thermal control, minimizing side reactions and decomposition of sensitive intermediates during the construction of 1-methyl-4-benzimidazolecarboxylic acid.

A pivotal approach involves the cyclocondensation of N-methyl-3,4-diaminobenzoic acid derivatives with aldehydes, orthoesters, or formic acid equivalents under microwave irradiation. Using silica-supported catalysts or mineral oxides (e.g., ZrO₂, SiO₂) under solvent-free conditions, this method achieves yields exceeding 85% within 5–15 minutes, significantly reducing energy consumption and eliminating volatile organic solvents. The rapid, homogeneous heating of microwave irradiation minimizes thermal gradients, ensuring uniform reaction progression and higher purity of the carboxylic acid-functionalized product [1] [6].

Table 1: Optimization of Microwave-Assisted Synthesis of Benzimidazole-4-carboxylic Acid Derivatives

Carbon SourceCatalystTime (min)Temperature (°C)Yield (%)Reference
Formic AcidSiO₂/ZnCl₂1012092 [6]
4-CarboxybenzaldehydeNone (solvent-free)1515088 [6]
Trimethyl OrthoformateH₂SO₄-SiO₂58090 [6]
Acetic AnhydrideBoric Acid2011084 [5]

Transition-Metal-Catalyzed Coupling Reactions

Zinc- and Cobalt-Mediated Redox Condensations

Zinc and cobalt catalysts facilitate efficient one-pot redox condensations for constructing the benzimidazole ring system, particularly valuable for introducing substituents at the C2 position of 1-methyl-4-benzimidazolecarboxylic acid precursors. A highly active, recyclable cobalt nanocomposite catalyzes the coupling of N-methyl-3,4-diaminobenzoic acid esters with aromatic aldehydes under oxidant-free conditions. This system operates via a dehydrogenative pathway, producing water as the sole byproduct and achieving yields of 89–95% across diverse substrates, including electron-deficient aldehydes relevant to pharmaceutical intermediates [1].

Similarly, zinc chloride (ZnCl₂) catalyzes cyclocondensations in aqueous media or under solvent-free conditions, leveraging its low toxicity and cost-effectiveness. Zinc complexes, often formed in situ with poly(methylhydrosiloxane), activate carbonyl groups of aldehydes or formamides, promoting nucleophilic attack by the diamine and subsequent cyclodehydration. This method tolerates ester and carboxylic acid functionalities on the benzoic acid precursor, enabling direct access to 4-carboxy-substituted benzimidazoles without requiring protection/deprotection steps [1].

Palladium-Catalyzed Direct C–H Arylation

Direct functionalization of pre-formed 1-methylbenzimidazole cores at the C4/C7 positions is achieved efficiently via palladium-catalyzed C–H activation, bypassing the need for pre-functionalized substrates. Utilizing well-defined N-heterocyclic carbene-palladium (NHC-Pd) complexes, such as NHC-Pd(II)-Im, enables the regioselective C-arylation of 1-methylbenzimidazole at the C4 position with (hetero)aryl chlorides. This methodology tolerates carboxylic acid protecting groups (e.g., esters) and achieves excellent yields (typically >80%) with both activated and deactivated aryl chlorides, providing a streamlined route to diverse 4-aryl-1-methylbenzimidazole carboxylic acid derivatives. The catalytic system operates under mild conditions (often <100°C) and avoids stoichiometric organometallic reagents, enhancing functional group compatibility [1].

Table 2: Transition Metal Catalysts for Benzimidazole-4-carboxylic Acid Synthesis

MetalCatalyst SystemReaction TypeKey AdvantagesTypical Yield
CobaltCo-nanocompositeOxidant-free coupling of diamines & aldehydesRecyclable, no additive89–95%
ZincZnCl₂ / ZnI₂Cyclocondensation of diamines & aldehydes/formamidesLow cost, aqueous/solvent-free75–90%
PalladiumNHC-Pd(II)-Im complexDirect C4–H Arylation of benzimidazolesRegioselective, uses aryl chlorides80–92%

Green Chemistry Approaches

Biorenewable Synthons (e.g., D-Glucose as a C1 Source)

Replacing traditional, petrochemical-derived C1 sources (e.g., formic acid, formaldehyde) with biorenewable alternatives represents a significant advancement in sustainable benzimidazole synthesis. D-Glucose serves as an efficient, non-toxic formyl equivalent in the oxidative cyclization of N-methyl-1,2-diaminobenzoic acid derivatives. Under aqueous conditions and catalytic oxidants (e.g., air or O₂), D-glucose undergoes in situ retro-aldol cleavage, generating formaldehyde equivalents that react with the diamine to form the imidazole ring. This strategy achieves yields comparable to conventional methods (typically 75–85%) while utilizing water as the solvent and generating minimal waste. The broad functional group tolerance of this system accommodates carboxylic acid functionalities, enabling direct synthesis of 1-methyl-4-benzimidazolecarboxylic acid derivatives under environmentally benign conditions [1].

Solvent-Free and Aqueous-Phase Syntheses

Eliminating volatile organic solvents (VOCs) is a cornerstone of green synthesis for 1-methyl-4-benzimidazolecarboxylic acid. Solvent-free cyclocondensations using ammonium chloride (NH₄Cl), iodine (I₂), or boric acid (H₃BO₃) as catalysts enable efficient reactions between N-methyl-3,4-diaminobenzoic acid and aldehydes or orthoesters. These reactions proceed at 80–100°C within 1–2 hours, yielding products in high purity (85–95%) with straightforward purification, often requiring only washing or simple recrystallization [5] [6].

Aqueous-phase synthesis offers another robust green alternative. The inherent solubility of carboxylic acid precursors in hot water facilitates reactions under reflux or near-boiling conditions. Zinc chloride (ZnCl₂) or silica-supported reagents effectively catalyze cyclodehydration in water, achieving yields exceeding 80% for 1-methyl-4-benzimidazolecarboxylic acid derivatives. The aqueous environment suppresses unwanted decarboxylation and enhances product crystallinity, simplifying isolation by filtration. These approaches align with green chemistry principles by minimizing toxicity, waste, and energy consumption while maintaining high efficiency and scalability for the target molecule [1] [5].

Properties

CAS Number

672957-92-5

Product Name

1-Methyl-4-benzimidazolecarboxylic Acid

IUPAC Name

1-methylbenzimidazole-4-carboxylic acid

Molecular Formula

C9H8N2O2

Molecular Weight

176.175

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5H,1H3,(H,12,13)

InChI Key

KANGLPGGTDOWJO-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=CC=C21)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.